molecular formula C9H13N5O4 B15194497 2',3'-Acyclic-3'-azido uridine CAS No. 130515-73-0

2',3'-Acyclic-3'-azido uridine

Cat. No.: B15194497
CAS No.: 130515-73-0
M. Wt: 255.23 g/mol
InChI Key: JICHTIUHDKHBEN-UHFFFAOYSA-N
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Description

2’,3’-Acyclic-3’-azido uridine is a modified nucleoside that has garnered significant attention in the fields of chemical biology and medicinal chemistry. This compound is characterized by the presence of an azido group at the 3’ position of the uridine molecule, which imparts unique chemical properties and reactivity. The azido group is known for its versatility in bioorthogonal chemistry, making 2’,3’-Acyclic-3’-azido uridine a valuable tool for various biochemical applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: One common method is the reaction between 2,2’-anhydrouridine and trimethylsilyl azide (TMS-N3), which yields the desired azido-modified nucleoside . This reaction is generally carried out under mild conditions, ensuring high yields and minimal side products.

Industrial Production Methods: For industrial-scale production, the synthesis of 2’,3’-Acyclic-3’-azido uridine can be optimized by using automated solid-phase synthesis techniques. This involves the use of phosphoramidite chemistry, where the azido-modified nucleoside is incorporated into oligonucleotides on a solid support . This method allows for efficient and scalable production of the compound, making it suitable for various industrial applications.

Mechanism of Action

The mechanism of action of 2’,3’-Acyclic-3’-azido uridine primarily involves its incorporation into nucleic acids, where it can interfere with normal nucleic acid metabolism. The azido group allows for bioorthogonal reactions, enabling the selective labeling and modification of nucleic acids without interfering with other cellular processes . This makes it a powerful tool for studying nucleic acid interactions and functions.

Comparison with Similar Compounds

Uniqueness: 2’,3’-Acyclic-3’-azido uridine is unique due to the specific positioning of the azido group at the 3’ position, which imparts distinct chemical reactivity and stability compared to other azido-modified nucleosides. This unique positioning allows for specific applications in click chemistry and bioorthogonal labeling, making it a valuable tool in various scientific fields .

Properties

CAS No.

130515-73-0

Molecular Formula

C9H13N5O4

Molecular Weight

255.23 g/mol

IUPAC Name

1-[1-(1-azido-3-hydroxypropan-2-yl)oxyethyl]pyrimidine-2,4-dione

InChI

InChI=1S/C9H13N5O4/c1-6(18-7(5-15)4-11-13-10)14-3-2-8(16)12-9(14)17/h2-3,6-7,15H,4-5H2,1H3,(H,12,16,17)

InChI Key

JICHTIUHDKHBEN-UHFFFAOYSA-N

Canonical SMILES

CC(N1C=CC(=O)NC1=O)OC(CN=[N+]=[N-])CO

Origin of Product

United States

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